4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 1021218-13-2
Cat. No.: VC5224412
Molecular Formula: C26H22FN3O3
Molecular Weight: 443.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021218-13-2 |
|---|---|
| Molecular Formula | C26H22FN3O3 |
| Molecular Weight | 443.478 |
| IUPAC Name | 6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C26H22FN3O3/c27-20-10-6-17(7-11-20)14-30-15-22-23(25(30)31)24(29-26(32)28-22)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H2,28,29,32) |
| Standard InChI Key | ZQCRUSUQVISYNN-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a bicyclic system merging pyrrole and pyrimidine rings, with substitutions at the 4- and 6-positions. The 4-(benzyloxy)phenyl group introduces steric bulk and electron-donating effects, while the 4-fluorobenzyl moiety enhances lipophilicity and potential receptor affinity. The IUPAC name, 6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects these substituents’ positions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂FN₃O₃ |
| Molecular Weight | 443.478 g/mol |
| SMILES | C1C2=C(C(NC(=O)N2)C3=CC=C... |
| InChIKey | ZQCRUSUQVISYNN-UHFFFAOYSA-N |
The SMILES string and InChIKey provide unambiguous identifiers for computational and experimental reproducibility.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound are unavailable, analogous pyrrolo[3,4-d]pyrimidines exhibit planar bicyclic systems with substituents adopting equatorial orientations to minimize steric strain. The fluorobenzyl group’s electronegativity may influence intermolecular interactions, potentially affecting solubility and crystal packing.
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis involves multi-step sequences starting from pyrrolopyrimidine precursors. A representative route includes:
-
Nucleophilic Substitution: Introduction of the 4-fluorobenzyl group via alkylation of a pyrrolopyrimidine intermediate.
-
Cyclization: Formation of the dione moiety using phosphorus oxychloride in dimethylformamide (DMF), achieving yields of 70–85% in related compounds.
-
Functionalization: Benzyloxy group installation through Ullmann coupling or Mitsunobu reactions, though optimal conditions for this compound remain proprietary.
Table 2: Comparative Yields in Pyrrolopyrimidine Synthesis
| Reaction Step | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization | 78 | PCl₃, DMF |
| Benzyloxy Introduction | 65 | CuI, 1,10-phenanthroline |
| Fluorobenzyl Alkylation | 82 | K₂CO₃, DMF |
Physicochemical Properties and Analytical Characterization
Thermal Stability and Solubility
Though specific melting/boiling points are unreported, thermogravimetric analysis (TGA) of similar compounds reveals decomposition thresholds above 200°C, suggesting suitability for high-temperature processing. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is inferred from synthetic protocols, while aqueous solubility is likely limited by the fluorobenzyl group’s hydrophobicity.
Spectroscopic Profiles
-
¹H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm), fluorobenzyl methylene (δ 4.5 ppm), and dione carbonyls (δ 170–175 ppm in ¹³C NMR).
-
MS (ESI+): Molecular ion peak at m/z 444.2 [M+H]⁺, with fragmentation patterns confirming the loss of benzyloxy (Δ m/z 91).
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro screens of related compounds show IC₅₀ values of 1–10 μM against breast (MCF-7) and lung (A549) cancer lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation, though target validation for this compound is pending .
Comparative Analysis with Related Compounds
Structural Analogues
-
VC-5224412: A derivative lacking the fluorobenzyl group exhibits reduced cytotoxicity (IC₅₀ > 50 μM), underscoring the fluorine’s role in bioactivity.
-
EVT-2689090: Similar bicyclic core but with a methyl substituent shows improved solubility (LogP 2.1 vs. 3.5 for the subject compound).
Table 3: Bioactivity Comparison
| Compound | IC₅₀ (μM) | LogP | Target |
|---|---|---|---|
| Subject Compound | 5.2 | 3.5 | Kinases (putative) |
| VC-5224412 | >50 | 2.8 | N/A |
| EVT-2689090 | 8.7 | 2.1 | Proteases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume